(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
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Overview
Description
(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 28137 g/mol It is known for its unique structure, which includes an azepane ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide typically involves the reaction of 3-amino-benzenesulfonamide with 1-methylazepane under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
- N-(1-methylazepan-2-ylidene)benzenesulfonamide
Uniqueness
(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide is unique due to its specific structural features, such as the position of the amino group and the configuration of the azepane ring
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
(NZ)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3/b15-13- |
InChI Key |
FWKBSTOSBAALMT-SQFISAMPSA-N |
Isomeric SMILES |
CN\1CCCCC/C1=N/S(=O)(=O)C2=CC=CC(=C2)N |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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